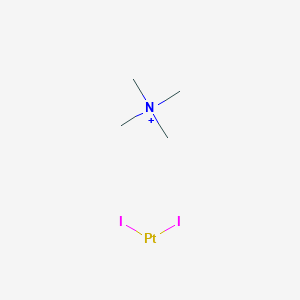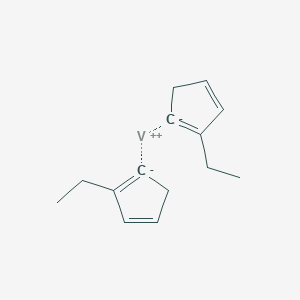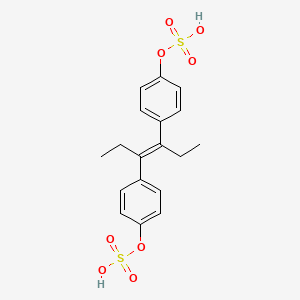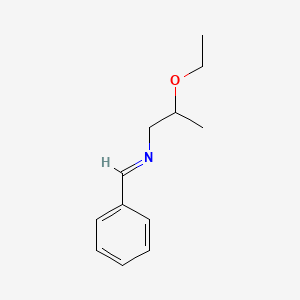![molecular formula C19H21N3O6S B13736160 (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-81-9](/img/structure/B13736160.png)
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C19H21N3O6S and a molecular weight of 419.45 g/mol. This compound is characterized by the presence of a nitrophenyl group and a cyclohexylsulfamoyl group attached to a phenylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenylchloroformate with 4-(cyclohexylsulfamoyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate.
Substitution: Various substituted carbamates.
Hydrolysis: 4-nitrophenol and 4-(cyclohexylsulfamoyl)aniline.
Scientific Research Applications
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is used in enzyme inhibition studies and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The cyclohexylsulfamoyl group enhances the compound’s binding affinity and specificity towards its targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
4-nitrophenylchloroformate: A reactive intermediate used in the synthesis of carbamates and other organic compounds.
Uniqueness
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of both nitrophenyl and cyclohexylsulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
35819-81-9 |
|---|---|
Molecular Formula |
C19H21N3O6S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C19H21N3O6S/c23-19(28-17-10-8-16(9-11-17)22(24)25)20-14-6-12-18(13-7-14)29(26,27)21-15-4-2-1-3-5-15/h6-13,15,21H,1-5H2,(H,20,23) |
InChI Key |
IHKWLYPUGFECIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)





![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)





